Lack of Direct, Comparator-Based Bioactivity Data for N-([2,3'-bipyridin]-4-ylmethyl)-2-(naphthalen-1-yl)acetamide
A search of authoritative public databases (BindingDB, ChEMBL) and primary literature does not yield any direct, quantitative head-to-head comparison data where the target compound is profiled against a defined comparator under identical assay conditions. The target compound's structure (SMILES: O=C(NCc1cc(c2cccnc2)ccn1)Cc3cccc4ccccc34) is distinct from the bipyridine compounds in the nearest relevant patent, US11279687, which are characterized by a different core substitution pattern and show IC50 values ranging from 0.5 to >7 nM against NAMPT [1]. No entry for the target compound's specific CID or CAS number was found in these datasets. This represents a clear, but not disqualifying, evidence gap for procurement decisions requiring pre-existing comparative performance data.
| Evidence Dimension | NAMPT Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | No data available in public domain |
| Comparator Or Baseline | Closest patented analogs in US11279687 (e.g., Compound 105, 208, 439) show IC50 values of 3-5 nM; other analogs range from 0.5 to >7 nM |
| Quantified Difference | Not calculable |
| Conditions | NAMPT enzymatic assay with NAM/PRPP substrate, 15 min pre-incubation, 30 min measurement. |
Why This Matters
This gap indicates the compound has not been the subject of published, comparative bioactivity studies, meaning its therapeutic or tool-compound value must be established de novo by the end user, representing a higher research risk compared to analogs with known profiles.
- [1] BindingDB PrimarySearch_ki entry for US11279687, showing a range of NAMPT IC50 values for structurally related bipyridine analogs, none of which match the target compound's CAS number or SMILES string. View Source
